Ortho- vs. Para-Aminobenzoate Regioisomerism: Molecular Recognition and Solubility Divergence
The target compound is the ortho-substituted methyl 2-aminobenzoate (anthranilate) regioisomer, whereas the commercially catalogued analog Methyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate (CAS 1010930-29-6 ) is the para-isomer. Both share the identical molecular formula C19H17NO4S and molecular weight 355.4 g/mol [1]. However, the ortho-ester position introduces a strong intramolecular N–H···O=C hydrogen bond (six-membered ring) between the amide NH and the ester carbonyl, which is geometrically impossible in the para-isomer. This intramolecular H-bond reduces solvent-exposed H-bond donor capacity, lowers aqueous solubility, and decreases chromatographic polarity (predicted logP increase of 0.3–0.5 units based on fragment-based calculations; experimental logP data absent for both isomers). In receptor binding, the ortho-substitution creates a significantly different molecular shape (U-shaped vs. extended) that alters pharmacophore complementarity.
| Evidence Dimension | Molecular shape and intramolecular H-bonding capacity |
|---|---|
| Target Compound Data | Ortho-substituted; intramolecular N–H···O=C H-bond geometrically possible; predicted logP ~3.8 (fragment-based estimate) |
| Comparator Or Baseline | Para-isomer (CAS 1010930-29-6); no intramolecular H-bond possible; predicted logP ~3.4 (fragment-based estimate) |
| Quantified Difference | Estimated logP difference ≈ 0.4 log units; identical MW 355.4 |
| Conditions | Structural analysis based on 2D chemical topology; no experimental logP or solubility data reported for either isomer |
Why This Matters
The ortho-substitution pattern creates a distinct molecular conformation and physicochemical profile that can be exploited for differential receptor binding, making the two isomers non-interchangeable in any structure-activity study.
- [1] BenchChem (excluded source; molecular formula data used for structural comparison only). Molecular formula C19H17NO4S, MW 355.4 for the ortho isomer. View Source
